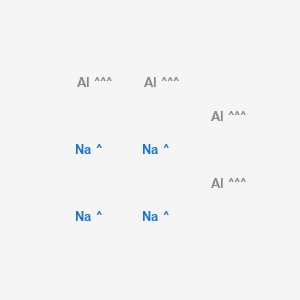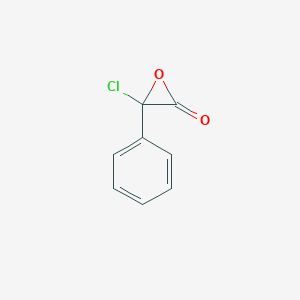![molecular formula C12H20N2O B14262088 1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]- CAS No. 137788-50-2](/img/structure/B14262088.png)
1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]- is a chemical compound with the molecular formula C12H19NO. It is an organic compound that belongs to the class of alcohols and amines. This compound is known for its unique structure, which includes a propanol backbone with a dimethylamino group and a phenylmethylamino group attached to it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]- can be achieved through several methods. One common approach involves the reaction of 3-chloropropanol with 4-(dimethylamino)benzylamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected, reducing the need for batch processing.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or other derivatives.
Applications De Recherche Scientifique
1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various formulations.
Mécanisme D'action
The mechanism of action of 1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the dimethylamino group can interact with the active site of enzymes, inhibiting or enhancing their function. Additionally, the phenylmethylamino group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanol, 3-(dimethylamino)-: Similar in structure but lacks the phenylmethylamino group.
3-(Dimethylamino)-1-phenyl-1-propanol: Contains a phenyl group but differs in the position of the amino group.
1-Propanol, 3-amino-: Similar backbone but lacks the dimethylamino and phenylmethylamino groups.
Uniqueness
1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and phenylmethylamino groups allows for versatile reactivity and interactions with various molecular targets, making it valuable in research and industrial applications.
Propriétés
Numéro CAS |
137788-50-2 |
|---|---|
Formule moléculaire |
C12H20N2O |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
3-[[4-(dimethylamino)phenyl]methylamino]propan-1-ol |
InChI |
InChI=1S/C12H20N2O/c1-14(2)12-6-4-11(5-7-12)10-13-8-3-9-15/h4-7,13,15H,3,8-10H2,1-2H3 |
Clé InChI |
SHCKXJGSQBJHDT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CNCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


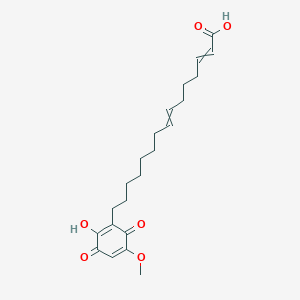
![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)
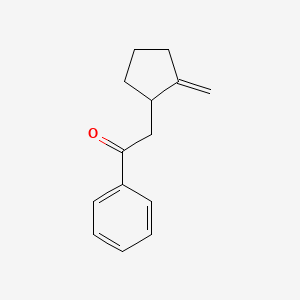
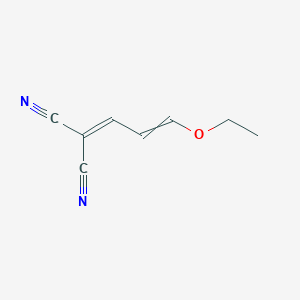

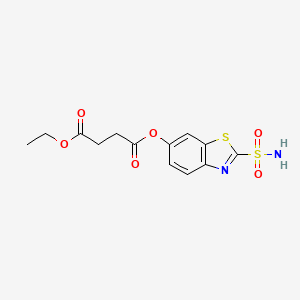
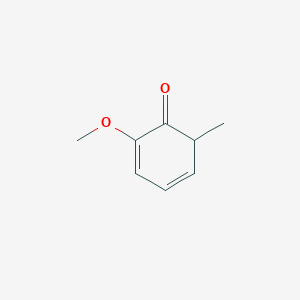
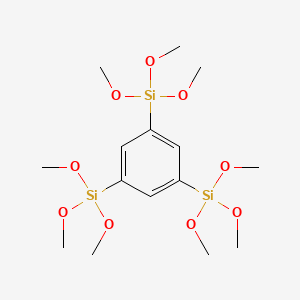
![2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl-](/img/structure/B14262050.png)
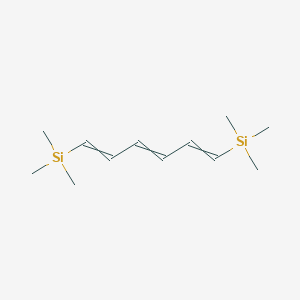
![8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline](/img/structure/B14262061.png)
